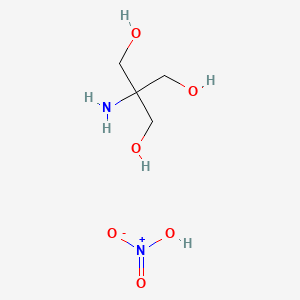
tris(Hydroxymethyl)aminomethane nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tris(Hydroxymethyl)aminomethane nitrate is a useful research compound. Its molecular formula is C4H12N2O6 and its molecular weight is 184.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Buffering Agent in Biochemical Applications
Tris nitrate is primarily utilized as a buffering agent in biochemical experiments. Its ability to maintain stable pH levels is crucial in enzymatic reactions and protein studies.
- pH Stability : Tris buffers are effective in the physiological pH range (pH 7-9), making them suitable for biological systems.
- Enzyme Activity : Many enzymes exhibit optimal activity within specific pH ranges; thus, Tris buffers help maintain conditions conducive to enzyme function.
Case Study: Use in Protein Purification
A study demonstrated the effectiveness of Tris buffers in protein purification processes, where maintaining the pH was essential to prevent denaturation of proteins during chromatography procedures .
Pharmaceutical Applications
Tris nitrate has found its way into pharmaceutical formulations due to its buffering capacity and low toxicity.
- Formulation of Injectable Drugs : It is used to stabilize drugs that require specific pH conditions for solubility and efficacy.
- Treatment of Acidosis : Research indicates that Tris can be used therapeutically to treat severe lactic acidosis, particularly in patients undergoing highly active antiretroviral therapy (HAART) .
Case Study: Treatment of Lactic Acidosis
In a clinical report, Tris was administered to a patient suffering from severe lactic acidosis induced by HAART. The results indicated significant improvement in the patient's condition, showcasing Tris's potential as an alternative buffering agent when traditional buffers fail .
Role in Analytical Chemistry
Tris nitrate is also employed in analytical chemistry, particularly in the Kjeldahl method for nitrogen determination.
- Standardization : It serves as a standard for calibrating analytical methods due to its consistent buffering properties and known nitrogen content .
Data Table: Comparison of Buffering Agents
| Buffering Agent | pH Range | Application Area | Toxicity Level |
|---|---|---|---|
| Tris Nitrate | 7-9 | Biochemical assays | Low |
| Phosphate Buffer | 6-8 | Molecular biology | Moderate |
| Acetate Buffer | 4-6 | Biochemical assays | Low |
Synthesis and Preparation
The preparation of Tris nitrate involves the nitration of tris(hydroxymethyl)aminomethane. Various methods have been documented to achieve high purity levels suitable for research and pharmaceutical use .
Synthesis Method Overview:
Properties
CAS No. |
41521-38-4 |
|---|---|
Molecular Formula |
C4H12N2O6 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;nitric acid |
InChI |
InChI=1S/C4H11NO3.HNO3/c5-4(1-6,2-7)3-8;2-1(3)4/h6-8H,1-3,5H2;(H,2,3,4) |
InChI Key |
VEOXUNMAEXSIIT-UHFFFAOYSA-N |
SMILES |
C(C(CO)(CO)N)O.[N+](=O)(O)[O-] |
Canonical SMILES |
C(C(CO)(CO)N)O.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















